molecular formula C7H4BrClFNO2 B12971919 1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene

1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene

Cat. No.: B12971919
M. Wt: 268.47 g/mol
InChI Key: PIVBYOPDQNZJQM-UHFFFAOYSA-N
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Description

1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H4BrClFNO2 It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method involves the nitration of 1-Bromo-5-(chloromethyl)-3-fluorobenzene, followed by chloromethylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. Chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of 1-Bromo-5-(aminomethyl)-3-fluoro-2-nitrobenzene.

    Oxidation: Formation of 1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzaldehyde or 1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzoic acid.

Scientific Research Applications

1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe to investigate biological pathways involving halogenated aromatic compounds.

    Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of multiple halogen atoms and a nitro group can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-5-(chloromethyl)-3-fluoro-2-methylbenzene
  • 1-Bromo-5-(chloromethyl)-3-fluoro-2-iodobenzene
  • 1-Bromo-5-(chloromethyl)-3-fluoro-2-hydroxybenzene

Uniqueness

1-Bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (halogen) groups on the benzene ring. This combination of functional groups imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C7H4BrClFNO2

Molecular Weight

268.47 g/mol

IUPAC Name

1-bromo-5-(chloromethyl)-3-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H4BrClFNO2/c8-5-1-4(3-9)2-6(10)7(5)11(12)13/h1-2H,3H2

InChI Key

PIVBYOPDQNZJQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CCl

Origin of Product

United States

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